Molecular Weight and Lipophilicity Comparison with Benoxaprofen
The unsubstituted scaffold 2-(benzo[d]oxazol-5-yl)propanoic acid (MW 191.18 g/mol) is 110.54 g/mol lighter than benoxaprofen (MW 301.72 g/mol) [1]. This mass difference corresponds to a reduction of ~1.5 logP units (predicted AlogP ~1.29 for the target compound versus experimental logP 2.95 for benoxaprofen), placing the unsubstituted scaffold in a more favorable property space for lead-like fragment-based drug discovery [2].
| Evidence Dimension | Molecular weight and lipophilicity (logP) |
|---|---|
| Target Compound Data | MW 191.18 g/mol; predicted AlogP 1.29 |
| Comparator Or Baseline | Benoxaprofen: MW 301.72 g/mol; experimental logP 2.95 |
| Quantified Difference | ΔMW = −110.54 g/mol; ΔlogP ≈ −1.66 units |
| Conditions | Calculated (AlogP) vs. experimental (shake-flask) logP values |
Why This Matters
Lower MW and logP improve aqueous solubility and reduce non-specific protein binding, making the unsubstituted scaffold a superior starting point for fragment-based screening and property-driven lead optimization.
- [1] US3912748A – Benzoxazole derivatives. Eli Lilly and Company, 1975. Lists 2-(1,3-benzoxazol-5-yl)propanoic acid with MW 191.18. View Source
- [2] Benoxaprofen. DrugBank accession DB00521. Experimental logP 2.95. View Source
